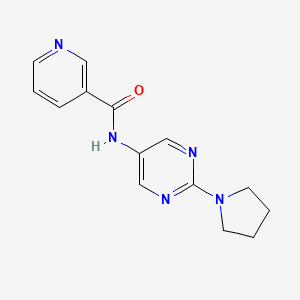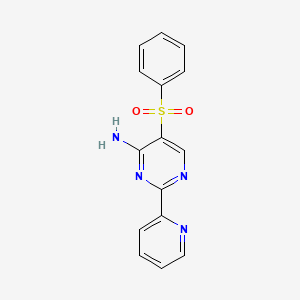![molecular formula C11H14N2O2S2 B2534265 Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 2248284-35-5](/img/structure/B2534265.png)
Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate: is a chemical compound belonging to the thienothiazole family. Thienothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which often exhibit significant biological and pharmaceutical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as thiophene derivatives and appropriate carboxylic acid derivatives.
Reaction Steps: The process involves multiple steps, including cyclization, oxidation, and substitution reactions.
Conditions: Reactions are often carried out under specific conditions, such as controlled temperature and the presence of catalysts to ensure the desired product formation.
Industrial Production Methods:
Scale-Up: The synthetic routes are scaled up to industrial levels, ensuring the production of large quantities of the compound while maintaining purity and yield.
Purification: Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as sulfones and sulfoxides.
Reduction Products: Reduced forms such as amines and alcohols.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It exhibits biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It can bind to receptors, altering cellular signaling and physiological responses.
Pathway Modulation: Modulates biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Indole Derivatives: Similar in structure and biological activity.
Thiazole Derivatives: Share the thiazole ring system.
Thiophene Derivatives: Contain the thiophene ring.
Uniqueness: Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate stands out due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Propriétés
IUPAC Name |
tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-5-6-8(13-10(12)17-6)16-7(5)9(14)15-11(2,3)4/h1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMWJWHGLXONHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1SC(=N2)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)
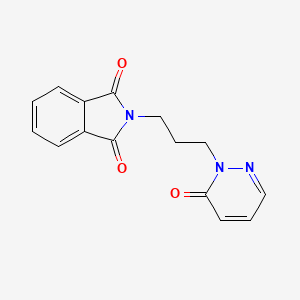
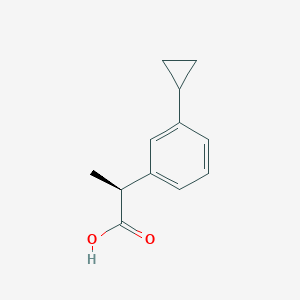

![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)
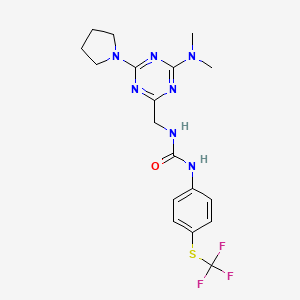
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)
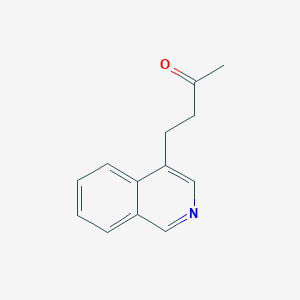
![2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2534194.png)
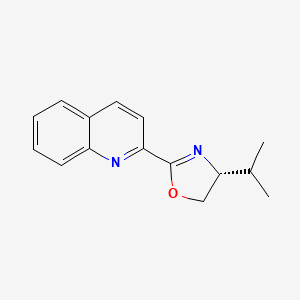
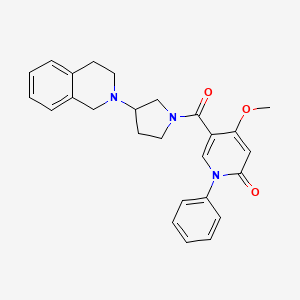
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
